molecular formula C30H54 B1628403 1,4-Didodecylbenzene CAS No. 5149-65-5

1,4-Didodecylbenzene

Cat. No.: B1628403
CAS No.: 5149-65-5
M. Wt: 414.7 g/mol
InChI Key: UDDNERKMSGPLJQ-UHFFFAOYSA-N
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Description

1,4-Didodecylbenzene is an organic compound with the molecular formula C30H54. It consists of a benzene ring substituted with two dodecyl (twelve-carbon alkyl) groups at the 1 and 4 positions. This compound is known for its hydrophobic properties and is used in various industrial applications due to its unique chemical structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Didodecylbenzene can be synthesized through the Kumada cross-coupling reaction. This involves the reaction of 1,4-dichlorobenzene with didodecylmagnesium bromide in the presence of a nickel or palladium catalyst. The reaction typically occurs under inert conditions with anhydrous solvents to prevent moisture interference .

Industrial Production Methods: Industrial production of this compound often involves large-scale Kumada cross-coupling reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions: 1,4-Didodecylbenzene primarily undergoes substitution reactions due to the presence of the benzene ring. It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include halogens (e.g., bromine) and alkylating agents. These reactions typically occur under mild conditions with the presence of a catalyst.

    Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the alkyl chains.

    Reduction Reactions: Hydrogenation reactions using hydrogen gas and a metal catalyst (e.g., palladium on carbon) can reduce any unsaturated bonds present in the compound.

Major Products Formed:

    Substitution: Products include halogenated derivatives of this compound.

    Oxidation: Oxidized products may include carboxylic acids or ketones depending on the extent of oxidation.

    Reduction: Fully saturated hydrocarbons are the major products of reduction reactions.

Scientific Research Applications

1,4-Didodecylbenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-Didodecylbenzene is primarily based on its hydrophobic interactions. In biological systems, it can integrate into lipid bilayers, affecting membrane fluidity and protein function. Its long alkyl chains allow it to interact with hydrophobic regions of proteins and other molecules, influencing their behavior and activity.

Comparison with Similar Compounds

    1,4-Dioctylbenzene: Similar structure but with shorter octyl (eight-carbon) chains.

    1,4-Dihexylbenzene: Contains hexyl (six-carbon) chains.

    1,4-Didecylbenzene: Features decyl (ten-carbon) chains.

Uniqueness: 1,4-Didodecylbenzene is unique due to its longer dodecyl chains, which provide greater hydrophobicity and influence on membrane dynamics compared to its shorter-chain analogs. This makes it particularly useful in applications requiring strong hydrophobic interactions and stability .

Properties

IUPAC Name

1,4-didodecylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H54/c1-3-5-7-9-11-13-15-17-19-21-23-29-25-27-30(28-26-29)24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDDNERKMSGPLJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1=CC=C(C=C1)CCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10575436
Record name 1,4-Didodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5149-65-5
Record name 1,4-Didodecylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10575436
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

n-Dodecylmagnesium bromide (235 mL, 235.0 mmol, 1.0 M in diethyl ether) was added dropwise over 15 minutes, to a solution of 1,4-dichlorobenzene (15.00 g, 102.0 mmol) and [1,3-bis(diphenylphosphino)propane]nickel(II)chloride ((dppp)Cl2Ni, 70 mg) in dry ether (70 mL) at 0° C. The reaction mixture was subsequently allowed to warm to room temperature for about 30 minutes, heated under reflux for 1 day, and cooled to 0° C. again. The reaction was carefully quenched with water (10 mL) and HCl (70 mL, 2 M) and the aqueous layer was extracted with ether (2×50 mL). The combined organic layers were washed with water (30 mL), dried over MgSO4, and filtered. The solvent was then removed in vacuo and the crude product was heated to 100° C. under high vacuum (˜20 mtorr) for 10 hours to remove n-octane and n-octylbromide. 1,4-Di-n-dodecylbenzene (1) was obtained as a white solid (35.00 g, 83%). 1H NMR (CDCl3): δ 0.88 (t, 6H), 1.30 (m, 36H), 1.61 (m, 4H), 2.59 (t, 4H), 7.10 (s, 4H) ppm.
Name
n-Dodecylmagnesium bromide
Quantity
235 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
solvent
Reaction Step One

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